9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid

CAS No.: 88193-16-2

Cat. No.: VC17343885

Molecular Formula: C13H24N2O3

Molecular Weight: 256.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88193-16-2 |

|---|---|

| Molecular Formula | C13H24N2O3 |

| Molecular Weight | 256.34 g/mol |

| IUPAC Name | 9-(5-methyl-2-oxoimidazolidin-4-yl)nonanoic acid |

| Standard InChI | InChI=1S/C13H24N2O3/c1-10-11(15-13(18)14-10)8-6-4-2-3-5-7-9-12(16)17/h10-11H,2-9H2,1H3,(H,16,17)(H2,14,15,18) |

| Standard InChI Key | GZIIXECHPFVOCK-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(NC(=O)N1)CCCCCCCCC(=O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

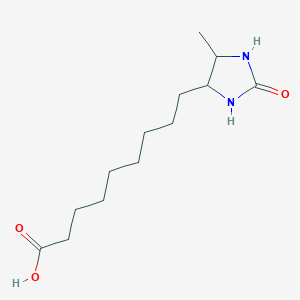

9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid features a 10-carbon aliphatic chain (nonanoic acid) terminated by a carboxylic acid group. At the ninth carbon position, a 5-methyl-2-oxoimidazolidin-4-yl ring is attached. The imidazolidinone core consists of a five-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, a ketone group at position 2, and a methyl substituent at position 5 . This configuration introduces both hydrophobicity (via the aliphatic chain) and polarity (via the imidazolidinone and carboxylic acid groups), influencing its solubility and pharmacokinetic behavior.

Systematic Nomenclature

-

IUPAC Name: 9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid

-

CAS Registry Number: 88193-16-2

-

Molecular Formula: C₁₃H₂₂N₂O₃

-

Molecular Weight: 254.33 g/mol

The structural similarity to compounds such as 9-[3-(4-cyano-3-trifluoromethylphenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl]nonanoic acid (13g) highlights its placement within a broader family of imidazolidinone derivatives investigated for androgen receptor (AR) antagonism .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid involves multi-step organic reactions, as inferred from analogous compounds . A generalized approach includes:

-

Aminonitrile Formation: Coupling of a primary amine (e.g., 3-(4-methoxymethoxyphenyl)propylamine) with acetone cyanohydrin under basic conditions to yield aminonitrile intermediates .

-

Isothiocyanate Coupling: Reaction with 4-isothiocyanato-2-trifluoromethylbenzonitrile in tetrahydrofuran (THF) catalyzed by triethylamine (NEt₃) to form thiohydantoin derivatives .

-

Hydrolysis and Deprotection: Sequential hydrolysis of imino groups and ester functionalities using hydrochloric acid (HCl) and sodium hydroxide (NaOH) to generate the final carboxylic acid .

For example, compound 13g—a structural analog—was synthesized via:

This pathway underscores the reliance on protective group strategies (e.g., methoxymethyl groups) to prevent undesired side reactions .

Spectroscopic Characterization

Key analytical data for related compounds include:

-

¹H-NMR (270 MHz, CDCl₃): Signals at δ 1.30–1.90 ppm (aliphatic chain protons), δ 3.63–3.69 ppm (methylene adjacent to imidazolidinone), and δ 7.76–7.94 ppm (aromatic protons in analogs) .

-

Mass Spectrometry (ESI): Molecular ion peaks at m/z 470 [(M–H)⁻] for C₂₂H₂₆F₃N₃O₃S derivatives, confirming molecular weight consistency .

Pharmacological Profile

Biological Activity

-

IC₅₀ Values: Analogous compounds (e.g., 13b–d) demonstrate AR antagonism with IC₅₀ values of 130–800 nM and no agonism at concentrations up to 10,000 nM .

-

Structure-Activity Relationship (SAR): Optimal activity is observed with 3–5 methylene groups in the side chain; longer chains (e.g., 13e–h) introduce partial agonism .

| Precautionary Code | Description |

|---|---|

| P261 | Avoid inhalation of dust/particles |

| P280 | Wear protective gloves and eye/face protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume